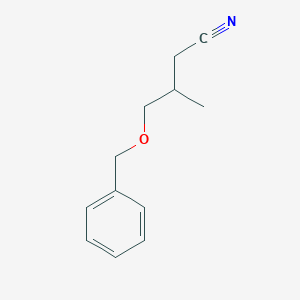
(R)-4-Benzyloxy-3-methylbutyronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Benzyloxy-3-methylbutyronitrile is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a benzyloxy group attached to a butyronitrile backbone, with a methyl group at the third carbon position. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxy-3-methylbutyronitrile typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-3-methylbutyronitrile.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the precursor with benzyl alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzyloxy-3-methylbutyronitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high enantiomeric purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Benzyloxy-3-methylbutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or THF.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-4-Benzyloxy-3-methylbutyronitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-4-Benzyloxy-3-methylbutyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity and specificity, while the nitrile group may participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Benzyloxy-3-methylbutyronitrile: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-Benzyloxybutyronitrile: Lacks the chiral center and methyl group, resulting in different chemical properties.
3-Methylbutyronitrile: Lacks the benzyloxy group, affecting its reactivity and applications.
Uniqueness
®-4-Benzyloxy-3-methylbutyronitrile is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and applications requiring enantiomeric purity.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-methyl-4-phenylmethoxybutanenitrile |
InChI |
InChI=1S/C12H15NO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3 |
Clé InChI |
ODWXJGOOONGCCG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Methoxy-6-[(triphenylmethyl)amino]hexylidene}propanedinitrile](/img/structure/B8592336.png)
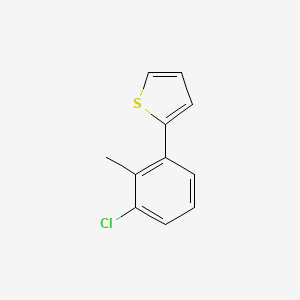
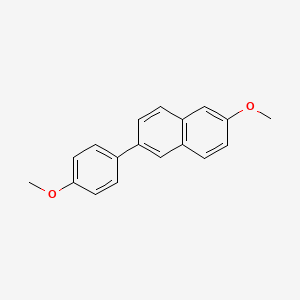
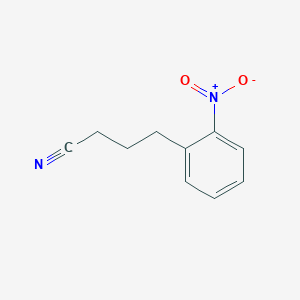
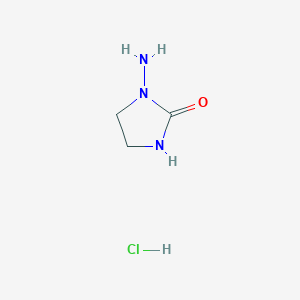
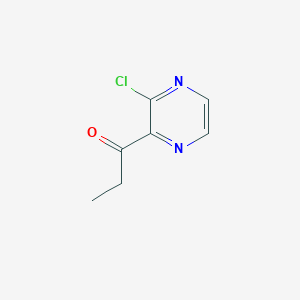
![Methyl 2-[(naphthalen-2-yl)formamido]acetate](/img/structure/B8592376.png)
![8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B8592402.png)
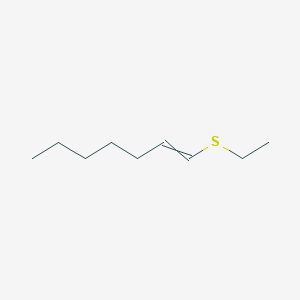
![Ethyl 2-[(cyclopropyloxy)imino]-3-oxobutanoate](/img/structure/B8592429.png)
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-ol](/img/structure/B8592434.png)
![3-(chloromethyl)-6-(2-nitrophenyl)-Imidazo[2,1-b]thiazole](/img/structure/B8592438.png)
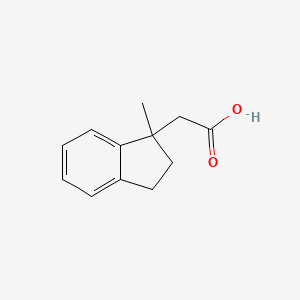
![N~1~-([1,1'-Biphenyl]-2-yl)benzene-1,2-diamine](/img/structure/B8592450.png)
